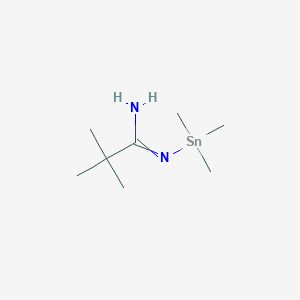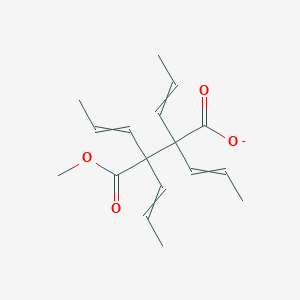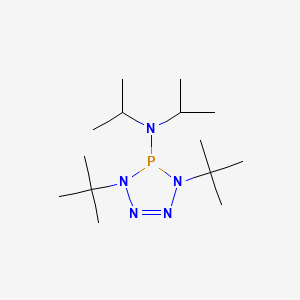![molecular formula C23H23NO3 B14489947 N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide CAS No. 63292-45-5](/img/structure/B14489947.png)
N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method mentioned above, involving ultrasonic irradiation and a solid acid catalyst, is gaining traction due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives such as:
Uniqueness
N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide is unique due to its specific combination of hydroxy, methoxy, and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
63292-45-5 |
|---|---|
Molecular Formula |
C23H23NO3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[3-hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide |
InChI |
InChI=1S/C23H23NO3/c1-27-21-15-9-8-14-20(21)23(26,19-12-6-3-7-13-19)16-17-24-22(25)18-10-4-2-5-11-18/h2-15,26H,16-17H2,1H3,(H,24,25) |
InChI Key |
ZDSAVJHNKROUEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CCNC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)


![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)



![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)






